2-(Pyridin-3-yloxy)ethanamine hydrochloride
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Overview
Description
2-(Pyridin-3-yloxy)ethanamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is a hydrochloride salt form of 2-(pyridin-3-yloxy)ethanamine, which is characterized by the presence of a pyridine ring attached to an ethanamine group via an oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yloxy)ethanamine hydrochloride typically involves the reaction of 3-hydroxypyridine with ethylene oxide to form 2-(pyridin-3-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(pyridin-3-yloxy)ethanamine. Finally, the ethanamine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(Pyridin-3-yloxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yloxy)ethanamine hydrochloride
- 2-(Pyridin-4-yloxy)ethanamine hydrochloride
- 2-(Quinolin-3-yloxy)ethanamine hydrochloride
Uniqueness
2-(Pyridin-3-yloxy)ethanamine hydrochloride is unique due to the position of the oxygen atom on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.
Biological Activity
2-(Pyridin-3-yloxy)ethanamine hydrochloride is a chemical compound notable for its diverse biological activities. This compound, characterized by a pyridine ring linked to an ethanamine group, has garnered attention for its potential therapeutic applications, particularly in modulating neurotransmission and exhibiting antiviral properties. The molecular formula of this compound is C7H10N2O, with a molecular weight of approximately 138.17 g/mol. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications.
The primary biological activity of this compound is attributed to its role as a modulator of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is implicated in numerous neurological processes, including cognition, inflammation, and neuroprotection. Compounds that interact with nAChRs are being explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Interaction with α7 nAChR
Research indicates that this compound can enhance the activity of α7 nAChRs, which may lead to improved cognitive function and reduced neuroinflammation. The modulation of this receptor is linked to the release of neurotransmitters such as acetylcholine and dopamine, which play critical roles in mood regulation and cognitive processes.
Biological Activity Summary
The compound exhibits several key biological activities:
- Neuroprotective Effects : By modulating nAChRs, the compound may protect against neurodegeneration.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation, which is beneficial in various inflammatory diseases.
- Antiviral Activity : Derivatives of this compound have demonstrated moderate inhibitory activity against HIV-1, suggesting potential applications in antiviral therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Studies : In vitro studies have shown that the compound enhances cholinergic signaling through α7 nAChRs, leading to increased neuronal survival under stress conditions.
- Anti-inflammatory Research : Animal models have indicated that treatment with this compound reduces markers of inflammation in conditions such as arthritis and colitis.
- Antiviral Studies : Research has highlighted its efficacy against HIV-1, with findings suggesting that it interferes with viral replication mechanisms.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Mechanism of Action | Notable Activity |
---|---|---|
2-(Pyridin-2-yloxy)ethanamine | Modulation of nAChRs | Cognitive enhancement |
3-(Pyridin-4-yloxy)propylamine | Inhibition of inflammatory pathways | Anti-inflammatory |
Pyridine derivatives | Various (e.g., enzyme inhibition) | Anticancer properties |
This table highlights how variations in the structure can influence biological activity and therapeutic potential.
Properties
IUPAC Name |
2-pyridin-3-yloxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCAMDZFNKNPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.